molecular formula C19H19N3O3 B2791016 benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946254-26-8

benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2791016
CAS No.: 946254-26-8
M. Wt: 337.379
InChI Key: MZDOAFQTPMXQMX-UHFFFAOYSA-N
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Description

Benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Biological Activity

Benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946254-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.4 g/mol
  • Structure : The compound features a triazole ring which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions. This method is favored for its efficiency and sustainability .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition of Cell Growth : The compound showed promising results in inhibiting the proliferation of pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines. IC50 values in some studies ranged from 0.17 to 4.49 µM, indicating strong anti-proliferative activity .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, compounds with triazole moieties have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor angiogenesis and metastasis .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound possesses a range of biological activities:

Activity Description
AnticancerInhibits growth of PANC1 and HepG2 cell lines
Anti-inflammatoryExhibits potential to modulate inflammatory responses
AntimicrobialShows activity against various bacterial strains

Case Study 1: Anticancer Activity

In a comparative study involving several triazole derivatives, this compound was evaluated alongside other compounds. The study found that it significantly reduced cell viability in PANC1 cells with an IC50 value of approximately 0.98 µM .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of triazole derivatives. This compound demonstrated a notable reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

benzyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-17-11-9-16(10-12-17)22-14(2)18(20-21-22)19(23)25-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDOAFQTPMXQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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